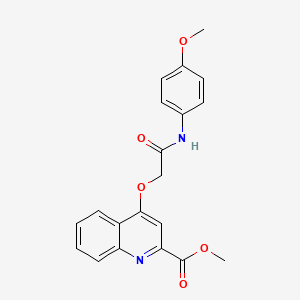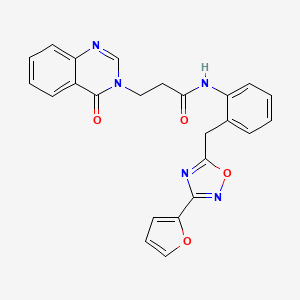![molecular formula C22H26N4O4S2 B2840115 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-37-5](/img/structure/B2840115.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” is a research chemical . It has a molecular weight of 351.87 and its molecular formula is C13H18ClNO4S2 .
Molecular Structure Analysis
The molecular structure of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” consists of a benzene ring attached to a sulfonyl chloride group and a 3,5-dimethylpiperidin-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene-1-sulfonyl chloride” are not well-documented .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit remarkable properties such as high singlet oxygen quantum yield, making them suitable for photodynamic therapy, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research by Sirajuddin, Uddin, Ali, and Tahir (2013) on Schiff base compounds demonstrates significant antimicrobial, antifungal, and DNA-binding activities. These findings suggest potential applications in developing new antibacterial and antifungal agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antimicrobial and Antitubercular Potency
Krátký, Vinšová, Volková, Buchta, Trejtnar, and Stolaříková (2012) explored sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, revealing compounds with potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus, and Mycobacterium species. This research supports the potential for new treatments against resistant bacterial strains (Krátký et al., 2012).
Novel Pharmaceutical Impurities and Synthesis
A review by Saini, Majee, Chakraborthy, and Salahuddin (2019) on the synthesis of omeprazole and its impurities in proton pump inhibitors outlines novel synthesis methods that could be applied for enhancing the yield and simplifying the production processes of similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Anticonvulsant Activity
Koçyiğit-Kaymakçıoğlu et al. (2011) synthesized a series of 3,5-dimethylpyrazole derivatives, evaluating their anticonvulsant activity in animal models. This work contributes to the understanding of the therapeutic potential of such compounds in epilepsy treatment (Koçyiğit-Kaymakçıoğlu et al., 2011).
Cytotoxic and Antimicrobial Evaluation
Studies like those by Sanad, Mekky, and Ahmed (2022) on the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potential thymidylate synthase inhibitors showcase the methodological approaches to creating compounds with cytotoxic properties against cancer cell lines, suggesting applications in cancer therapy (Sanad, Mekky, & Ahmed, 2022).
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-11-15(2)13-26(12-14)32(28,29)17-9-7-16(8-10-17)21(27)24-25-22-23-20-18(30-3)5-4-6-19(20)31-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYWZVWCFSZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
![N-benzyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]but-2-ynamide](/img/structure/B2840052.png)
